2-Hidroxi-3,5,5-trimetil-2-ciclohexen-1-ona

Descripción general

Descripción

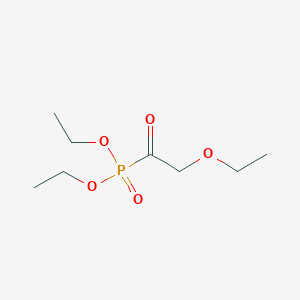

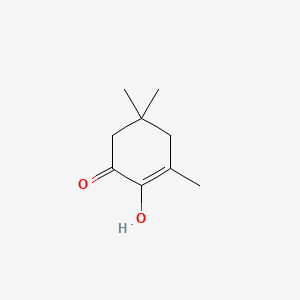

2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one, also known as 2-Hydroxyisophorone, is an analytical standard . It has the empirical formula C9H14O2 and a molecular weight of 154.21 .

Synthesis Analysis

3,5,5-Trimethyl-2-cyclohexen-1-ol undergoes oxidation in the presence of palladium on activated charcoal under an ethylene atmosphere to yield the corresponding carbonyl compound .Molecular Structure Analysis

The IUPAC Standard InChI for 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one is InChI=1S/C9H14O2/c1-6-4-9(2,3)5-7(10)8(6)11/h11H,4-5H2,1-3H3 .Chemical Reactions Analysis

The primary chemical reaction involving 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one is its synthesis from 3,5,5-Trimethyl-2-cyclohexen-1-ol through oxidation .Physical And Chemical Properties Analysis

2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one has a molecular weight of 154.2063 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

C9H14O2 C_9H_{14}O_2 C9H14O2

and a molecular weight of 154.21, is used in various fields due to its unique chemical properties .Industria alimentaria y de bebidas

En el sector de alimentos y bebidas, 2-Hidroxiisoforona se emplea como agente aromatizante debido a su aroma característico. Contribuye a los perfiles sensoriales de varios productos, mejorando su atractivo para los consumidores .

Cosmética y cuidado personal

El compuesto encuentra aplicaciones en la industria cosmética, donde se agrega a los productos por su fragancia. Imparte un aroma agradable a lociones, perfumes y otros artículos de cuidado personal, mejorando la experiencia general del usuario .

Investigación farmacéutica

Los investigadores en el campo farmacéutico exploran 2-Hidroxiisoforona por sus posibles propiedades medicinales. Puede servir como un bloque de construcción para sintetizar nuevos compuestos con efectos terapéuticos .

Ciencia de materiales

En la ciencia de los materiales, 2-Hidroxiisoforona se investiga por su papel en la síntesis de polímeros. Puede actuar como un monómero o un agente de reticulación, contribuyendo al desarrollo de nuevos materiales con las propiedades mecánicas y químicas deseadas .

Química agrícola

En la agricultura, 2-Hidroxiisoforona se examina para su uso en el desarrollo de pesticidas y herbicidas. Su estructura química podría ser la base para crear agentes de protección de cultivos más efectivos y respetuosos con el medio ambiente .

Aplicaciones industriales

Por último, 2-Hidroxiisoforona se utiliza en productos de limpieza industrial. Sus propiedades solventes lo hacen adecuado para formular agentes que eliminan la grasa y otros residuos difíciles de diversas superficies .

Propiedades

IUPAC Name |

2-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-6-4-9(2,3)5-7(10)8(6)11/h11H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGZTTFGUFHAJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC(C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197614 | |

| Record name | 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, colourless to pale yellow solid | |

| Record name | 3,5,5-Trimethyl-1,2-cyclohexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/98/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

214.00 to 215.00 °C. @ 760.00 mm Hg | |

| Record name | 3,5,5-Trimethyl-1,2-cyclohexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; soluble in ethanol, fat | |

| Record name | 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/98/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

4883-60-7, 57696-89-6 | |

| Record name | 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4883-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004883607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-3,5,5-TRIMETHYL-2-CYCLOHEXENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RIP7E0O7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5,5-Trimethyl-1,2-cyclohexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

89 - 91 °C | |

| Record name | 3,5,5-Trimethyl-1,2-cyclohexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Hydroxyisophorone in honey analysis?

A1: 2-Hydroxyisophorone, along with other volatile compounds, serves as a potential marker for the botanical origin of honey. A study utilizing gas chromatography-mass spectrometry (GC-MS) combined with headspace solid-phase microextraction (HS-SPME) on 151 honey samples identified 94 volatile compounds, including 2-hydroxyisophorone. Statistical analysis revealed that these volatiles, combined with a "honey code" system, could successfully differentiate honey samples based on both botanical source and geographical origin. []

Q2: Is there a more efficient synthetic route for 2-Hydroxy-4,4,6-Trimethyl-2,5-Cyclohexadienone (a derivative of 2-Hydroxyisophorone)?

A2: Yes, an improved synthesis method for 2-Hydroxy-4,4,6-Trimethyl-2,5-Cyclohexadienone, a compound structurally related to 2-Hydroxyisophorone and used in flavoring applications, has been developed. This method involves chlorination of 2-hydroxyisophorone, rearrangement to form 6-chloro-2-hydroxyisophorone, and subsequent dehydrochlorination. This optimized process achieves a significantly higher overall yield compared to previous methods. []

Q3: Beyond honey, are there other natural sources where 2-Hydroxyisophorone is found?

A3: Yes, 2-Hydroxyisophorone has been identified as a headspace compound in Centaurea cyanus L. honey. This finding highlights the potential role of 2-hydroxyisophorone as a marker for characterizing and authenticating honey from this specific botanical source. []

Q4: Does 2-Hydroxyisophorone have any known biological activity, particularly related to insects?

A4: Research suggests that derivatives of isophorone, including potentially 2-Hydroxyisophorone, could function as aggregation pheromones in certain Curculionidae beetle species. This discovery opens up potential avenues for utilizing these compounds in pest management strategies, such as monitoring and controlling infestations. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B1583890.png)